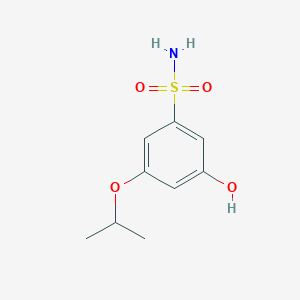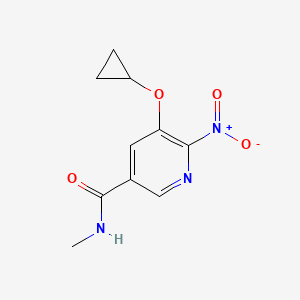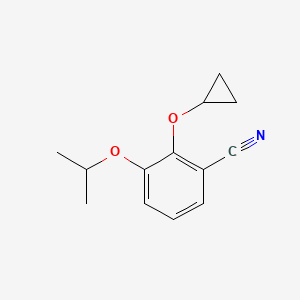![molecular formula C17H24BrN3O2 B14849719 tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14849719.png)
tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a naphthyridine ring fused with a pyrrolidine ring, which is further substituted with a tert-butyl ester group. The presence of bromine and methyl groups adds to its chemical diversity, making it an interesting subject for various chemical studies and applications.
準備方法
The synthesis of tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidine ring: This step often involves the use of organometallic reagents to form the spirocyclic structure.
Bromination and methylation: These functional groups are introduced through selective halogenation and alkylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
tert-Butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, forming a variety of derivatives.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
科学的研究の応用
tert-Butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The bromine and methyl groups, along with the spirocyclic structure, allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its biological effects and therapeutic potential.
類似化合物との比較
tert-Butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate can be compared with other spirocyclic compounds, such as:
Spiro[cyclohexane-1,2’-indole]: Similar spirocyclic structure but different functional groups.
Spiro[pyrrolidine-3,3’-oxindole]: Another spirocyclic compound with distinct biological activities.
Spiro[isoquinoline-4,3’-pyrrolidine]: Features a spirocyclic structure with an isoquinoline ring.
The uniqueness of tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate lies in its specific functional groups and the combination of the naphthyridine and pyrrolidine rings, which confer distinct chemical and biological properties.
特性
分子式 |
C17H24BrN3O2 |
|---|---|
分子量 |
382.3 g/mol |
IUPAC名 |
tert-butyl (2S)-6-bromo-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H24BrN3O2/c1-11-13(18)9-12-5-6-17(20-14(12)19-11)7-8-21(10-17)15(22)23-16(2,3)4/h9H,5-8,10H2,1-4H3,(H,19,20)/t17-/m0/s1 |
InChIキー |
MOIPCUSCRBBQLX-KRWDZBQOSA-N |
異性体SMILES |
CC1=C(C=C2CC[C@@]3(CCN(C3)C(=O)OC(C)(C)C)NC2=N1)Br |
正規SMILES |
CC1=C(C=C2CCC3(CCN(C3)C(=O)OC(C)(C)C)NC2=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




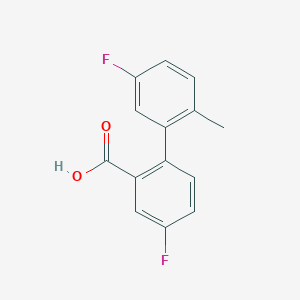
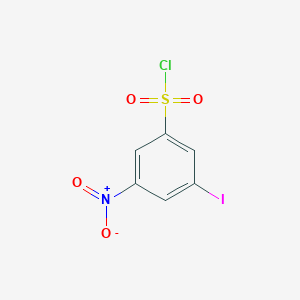
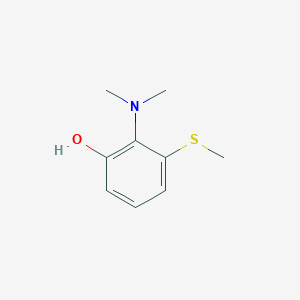


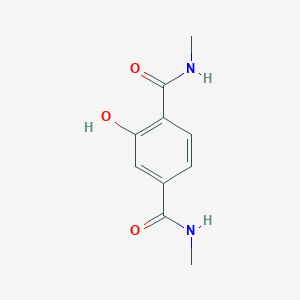
![[6-Iodo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849679.png)
